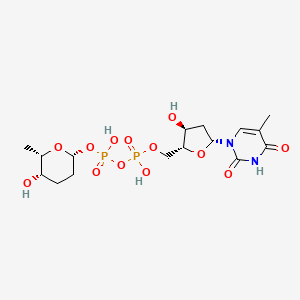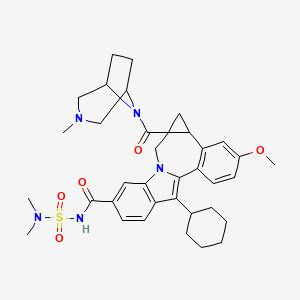![molecular formula C50H78NNaO12S B1262499 sodium;[(2R,3S,4R,5R)-6-hydroxy-2-(hydroxymethyl)-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]oxan-3-yl] sulfate](/img/structure/B1262499.png)
sodium;[(2R,3S,4R,5R)-6-hydroxy-2-(hydroxymethyl)-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]oxan-3-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ONO-4007 is a synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide. It exhibits antitumor activity by inducing intratumoral tumor necrosis factor alpha, potentiating tumor-infiltrating macrophages, and inhibiting angiogenesis . This compound has been studied for its potential to activate the immune system and eradicate tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
ONO-4007 is synthesized through a series of chemical reactions that mimic the structure of lipid A, a component of bacterial lipopolysaccharide . The synthesis involves the assembly of a lipid backbone with specific functional groups that are essential for its biological activity . The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the correct formation of the desired product .
Industrial Production Methods
The industrial production of ONO-4007 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . The production process is designed to be efficient and reproducible, ensuring that large quantities of ONO-4007 can be produced for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
ONO-4007 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving ONO-4007 include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to ensure the desired transformations occur without unwanted side reactions .
Major Products Formed
The major products formed from the reactions involving ONO-4007 include derivatives with enhanced antitumor activity and reduced toxicity . These products are studied for their potential therapeutic applications and their ability to activate the immune system .
Scientific Research Applications
ONO-4007 has been extensively studied for its scientific research applications in various fields :
Mechanism of Action
ONO-4007 exerts its effects by mimicking the structure of lipid A and activating toll-like receptor 4 (TLR4) on immune cells . This activation leads to the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha, interleukin-1 alpha, interleukin-6, and interleukin-12 . These cytokines activate cytotoxic natural killer cells and macrophages, which target and destroy tumor cells . The compound also inhibits angiogenesis, preventing the formation of new blood vessels that supply tumors .
Comparison with Similar Compounds
ONO-4007 is compared with other lipid A analogues and bacterial lipopolysaccharides :
Lipid A: ONO-4007 is a synthetic analogue with reduced toxicity compared to natural lipid A.
Lipopolysaccharide: ONO-4007 exhibits similar immune-activating properties but with fewer side effects.
LA-15-PP: Another synthetic lipid A analogue, LA-15-PP, has been studied for its antitumor activity.
Similar Compounds
- Lipid A
- Lipopolysaccharide
- LA-15-PP
ONO-4007 stands out due to its unique combination of high antitumor activity and low toxicity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C50H78NNaO12S |
|---|---|
Molecular Weight |
940.2 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-6-hydroxy-2-(hydroxymethyl)-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]oxan-3-yl] sulfate |
InChI |
InChI=1S/C50H79NO12S.Na/c1-2-3-4-5-6-7-8-15-26-35-42(60-45(54)36-27-16-11-9-13-20-29-40-31-22-18-23-32-40)38-44(53)51-47-49(48(63-64(57,58)59)43(39-52)61-50(47)56)62-46(55)37-28-17-12-10-14-21-30-41-33-24-19-25-34-41;/h18-19,22-25,31-34,42-43,47-50,52,56H,2-17,20-21,26-30,35-39H2,1H3,(H,51,53)(H,57,58,59);/q;+1/p-1/t42-,43+,47+,48+,49+,50?;/m0./s1 |
InChI Key |
KSLCVWMGAOQHEA-TZBBHZOSSA-M |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na+] |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC(=O)CCCCCCCCC2=CC=CC=C2)OC(=O)CCCCCCCCC3=CC=CC=C3.[Na+] |
Synonyms |
ONO 4007 ONO-4007 sodium 2-deoxy-2-(3-(9-phenylnonanoyloxy)tetradecanoyl)amino-3-O-(9-phenylnonanoyl)-D-glucopyranose-4-sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



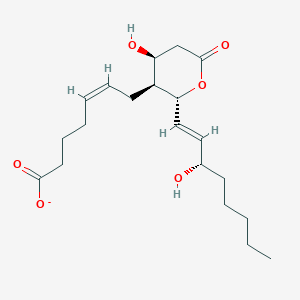


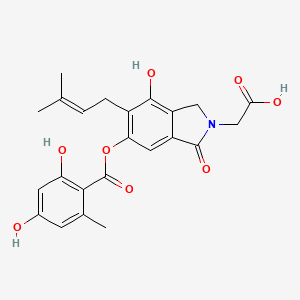
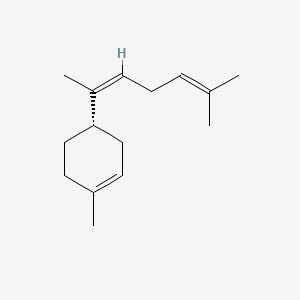
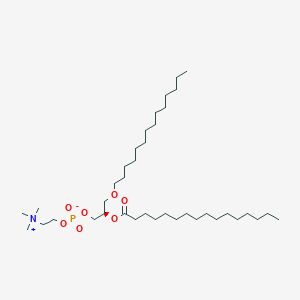
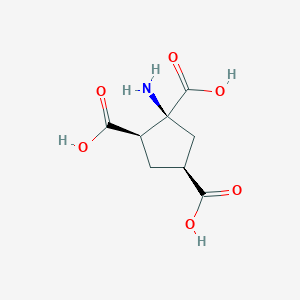
![2-Hydroxy-alpha-[2-(2-hydroxybenzylamino)ethylamino]benzeneacetic acid](/img/structure/B1262429.png)
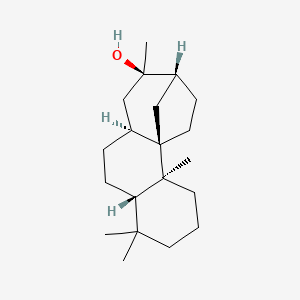
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)
